REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]#[CH:4].N1C=CN=C1.[C:15]([Si:19]([CH3:22])([CH3:21])Cl)([CH3:18])([CH3:17])[CH3:16].O>CN(C)C=O.CCCCCC>[Si:19]([O:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]#[CH:4])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:22])[CH3:21]
|
Name
|
|
Quantity
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2.89 g
|
Type
|
reactant
|
Smiles
|
OC(C#C)CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
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Type
|
CUSTOM
|
Details
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the mixture was stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
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Details
|
combined with 2×80 ml of hexane extractions of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The solvent was removed (in vacuo)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give a crude residue (4.3 g) which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (80 g)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (2:1, v/v)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(C#C)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |